molecular formula C6H7NO2S B2586769 Methyl 3-methylisothiazole-4-carboxylate CAS No. 74410-97-2

Methyl 3-methylisothiazole-4-carboxylate

Cat. No. B2586769
CAS RN: 74410-97-2
M. Wt: 157.19
InChI Key: WRMHNLBOWDEAGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 3-methylisothiazole-4-carboxylate” is a biochemical compound with the molecular formula C6H7NO2S and a molecular weight of 157.19 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “Methyl 3-methylisothiazole-4-carboxylate” is represented by the SMILES string CC1=NSC=C1C(O)=O . This indicates that the compound contains a methyl group (CH3-) attached to an isothiazole ring, which is further attached to a carboxylate group.


Physical And Chemical Properties Analysis

“Methyl 3-methylisothiazole-4-carboxylate” is a solid compound . Its exact physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.

Scientific Research Applications

Synthesis and Reactivity

  • Methyl 3-methylisothiazole-4-carboxylate has been used in the synthesis of various isothiazole compounds. A notable example is its reaction with primary enamines to produce different derivatives, such as methyl 5-cyano-3-methylisothiazole-4-carboxylate (Clarke, Emayan, & Rees, 1998). This process is related to Woodward’s synthesis and demonstrates the compound's utility in organic synthesis.

Derivative Formation

  • Research has shown that 3-methyl-5-nitroisothiazole, a derivative of methyl 3-methylisothiazole-4-carboxylate, can be prepared and then oxidized to form various derivatives like the amide, nitrile, aldehyde, and others (Walsh & Wooldridge, 1972). This highlights its role in the synthesis of a range of chemical compounds.

Heterocyclic Chemistry Applications

  • Studies have focused on the creation of 3-arylisothiazole-4-carboxylic acids, where methyl 3-methylisothiazole-4-carboxylate plays a role in the preparation of these compounds (Naito, Nakagawa, & Takahashi, 1968). These are important in heterocyclic chemistry, offering avenues for further research and application.

Pharmaceutical Applications

  • Methyl 3-methylisothiazole-4-carboxylate derivatives have been synthesized and evaluated for their biological activities. For instance, derivatives containing isoxazole and isothiazole moieties have shown potential as anti-inflammatory agents (Kletskov et al., 2018). This demonstrates its importance in the development of new pharmaceutical compounds.

properties

IUPAC Name

methyl 3-methyl-1,2-thiazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S/c1-4-5(3-10-7-4)6(8)9-2/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRMHNLBOWDEAGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC=C1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-methylisothiazole-4-carboxylate

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